molecular formula C19H22N4O4 B5994052 2-(2-hydroxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-hydroxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B5994052
M. Wt: 370.4 g/mol
InChI Key: DMYMCWXRHPSKHR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-naphthyridine-dione family, characterized by a fused bicyclic core with oxygen and nitrogen heteroatoms. The substituents at positions 2 and 8—2-hydroxyethyl and 2-morpholinoethyl, respectively—impart distinct physicochemical properties. The hydroxyethyl group enhances hydrophilicity, while the morpholinoethyl moiety introduces hydrogen-bonding capacity and moderate steric bulk. Such features are critical in drug design, particularly for targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name

8-(2-hydroxyethyl)-2-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-10-7-23-4-2-17-15(19(23)26)13-14-16(20-17)1-3-22(18(14)25)6-5-21-8-11-27-12-9-21/h1-4,13,24H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYMCWXRHPSKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(2-hydroxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their substituent-driven properties are summarized below:

Compound Name Position 2 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-(2-Hydroxyethyl) 8-(2-Morpholinoethyl) ~339.4* High polarity due to hydroxy and morpholine groups; moderate aqueous solubility. Potential for kinase inhibition due to morpholine’s H-bonding .
2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl) derivative [] 2-(2-Methoxyethyl) 8-(Pyridin-2-ylmethyl) Undisclosed Reduced polarity (methoxy vs. hydroxy); pyridine may enable π-π stacking or metal coordination. Likely lower solubility than target compound .
2-Cyclohexyl-8-(2-hydroxyethyl) derivative [] 2-Cyclohexyl 8-(2-Hydroxyethyl) 339.4 Cyclohexyl increases lipophilicity (higher logP); hydroxyethyl retains partial solubility. Suitable for membrane-permeable targets .
8-(α-Hydroxybenzyl)-6-methyl-2-styryl derivative [] 2-Styryl 8-(α-Hydroxybenzyl) Undisclosed Styryl group enhances planarity (potential DNA intercalation); carboxylic acid boosts solubility and acidity. Structural rigidity may limit bioavailability .
1-Cyclohexyl-7-tosyl-pyrrolo-naphthyridine [] Tetrahydro-pyrrolo ring 7-Tosyl Undisclosed Saturated pyrrolo ring improves solubility; tosyl group (sulfonamide) introduces steric hindrance and metabolic stability concerns .

* Molecular weight inferred from structurally similar compounds in .

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